molecular formula C21H15IN2O3 B285926 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide

Número de catálogo B285926
Peso molecular: 470.3 g/mol
Clave InChI: UHCRKQWRLBARJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Its unique mechanism of action and biochemical and physiological effects have made it a promising candidate for the development of new cancer therapies.

Mecanismo De Acción

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system. This system is responsible for the degradation of proteins that are no longer needed by the cell. Inhibition of NAE by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells.
Biochemical and physiological effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to induce apoptosis in cancer cells through the accumulation of proteins that are normally degraded by the proteasome. This results in the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, there are also limitations to the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in lab experiments. It has been shown to have off-target effects on other enzymes involved in the ubiquitin-proteasome system, which can complicate data interpretation. In addition, the optimal dose and treatment duration for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may vary depending on the cancer cell line being studied.

Direcciones Futuras

There are several future directions for the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic. One potential direction is the combination of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide with other chemotherapeutic agents to enhance its efficacy. Another direction is the development of more specific inhibitors of NAE to reduce off-target effects. Additionally, the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in combination with immunotherapies may enhance the immune response against cancer cells. Finally, the identification of biomarkers that predict response to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may help to identify patients who are most likely to benefit from this therapy.
Conclusion:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide is a promising candidate for the development of new cancer therapies. Its unique mechanism of action and biochemical and physiological effects have made it a focus of research in the field of cancer biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic.

Métodos De Síntesis

The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide involves the reaction of 2,3-dihydro-1H-benzo[de]isoquinolin-1,4-dione with 4-iodoaniline and 3-(bromomethyl)phenylpropanoic acid. The reaction proceeds through a series of steps involving the formation of an amide bond and subsequent cyclization to form the final product. The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been optimized to yield high purity and high yield.

Aplicaciones Científicas De Investigación

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapeutic. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system. This results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to be effective in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.

Propiedades

Fórmula molecular

C21H15IN2O3

Peso molecular

470.3 g/mol

Nombre IUPAC

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-iodophenyl)propanamide

InChI

InChI=1S/C21H15IN2O3/c22-14-7-9-15(10-8-14)23-18(25)11-12-24-20(26)16-5-1-3-13-4-2-6-17(19(13)16)21(24)27/h1-10H,11-12H2,(H,23,25)

Clave InChI

UHCRKQWRLBARJR-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I

SMILES canónico

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.